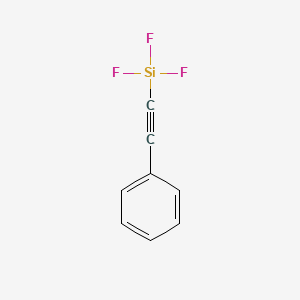

Silane, trifluoro(phenylethynyl)-

Description

BenchChem offers high-quality Silane, trifluoro(phenylethynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trifluoro(phenylethynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

682351-84-4 |

|---|---|

Molecular Formula |

C8H5F3Si |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

trifluoro(2-phenylethynyl)silane |

InChI |

InChI=1S/C8H5F3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |

InChI Key |

FUMWNMFFLUGXAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Si](F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Trifluoro(phenylethynyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trifluoro(phenylethynyl)silane, a fluorinated organosilicon compound of interest in materials science and pharmaceutical development. While specific literature on this exact molecule is sparse, this document outlines a robust synthetic protocol based on established organometallic reactions and details the expected characterization data derived from spectroscopic analysis of analogous compounds.

Synthesis of Trifluoro(phenylethynyl)silane

The synthesis of trifluoro(phenylethynyl)silane can be effectively achieved through the reaction of a phenylethynyl Grignard reagent with silicon tetrafluoride. This method relies on the nucleophilic attack of the acetylide on the electrophilic silicon center.

Experimental Protocol: Grignard Reaction

Materials:

-

Phenylacetylene

-

Ethylmagnesium bromide (or other suitable Grignard reagent precursor)

-

Silicon tetrafluoride (SiF₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous toluene

-

Magnesium turnings

-

Iodine (for activation)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

-

Preparation of the Phenylethynyl Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

-

After the formation of ethylmagnesium bromide is complete, cool the reaction mixture to 0 °C.

-

Slowly add a solution of phenylacetylene in anhydrous diethyl ether via the dropping funnel. The evolution of ethane gas will be observed.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenylethynylmagnesium bromide.

-

-

Reaction with Silicon Tetrafluoride:

-

In a separate, flame-dried Schlenk flask, prepare a solution or suspension of silicon tetrafluoride in anhydrous toluene at low temperature (-78 °C). Silicon tetrafluoride is a gas at room temperature and must be handled with appropriate safety precautions.

-

Slowly add the prepared phenylethynylmagnesium bromide solution to the silicon tetrafluoride suspension via a cannula, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure trifluoro(phenylethynyl)silane.

-

Synthesis Workflow Diagram

Spectroscopic Analysis of Trifluoro(phenylethynyl)silane: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of trifluoro(phenylethynyl)silane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a detailed analysis of closely related analogues. Spectroscopic data for compounds such as phenyltrifluorosilane, trimethyl(phenylethynyl)silane, and various other phenyl- and ethynyl-substituted silanes have been compiled to offer a robust comparative framework. This guide includes tabulated NMR (¹H, ¹³C, ¹⁹F, ²⁹Si), IR, and Mass Spectrometry data, alongside detailed, generalized experimental protocols for these analytical techniques. Furthermore, a logical workflow for the synthesis and characterization of novel organosilicon compounds is provided in a visual format to guide researchers in the field.

Introduction

Trifluoro(phenylethynyl)silane is an organosilicon compound of interest due to its unique combination of a rigid phenylethynyl group and an electron-withdrawing trifluorosilyl moiety. These features suggest potential applications in materials science and as a synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its reaction products. This guide aims to bridge the current gap in available data by providing a detailed predictive and comparative analysis based on the known spectroscopic data of structurally similar molecules.

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Related Phenylsilane and Phenylethynylsilane Compounds

| Compound | Solvent | Phenyl Protons (ppm) | Other Protons (ppm) |

| Phenyltrichlorosilane | CDCl₃ | 7.78 (m), 7.34-7.65 (m) | - |

| Phenyltrimethylsilane | CDCl₃ | 7.45 (m), 7.26 (m) | 0.19 (s, 9H, Si(CH₃)₃) |

| Trimethyl(phenylethynyl)silane | CDCl₃ | 7.2-7.5 (m) | 0.25 (s, 9H, Si(CH₃)₃) |

Prediction for Trifluoro(phenylethynyl)silane: The phenyl protons are expected to appear in the range of 7.3-7.8 ppm. The electron-withdrawing nature of the SiF₃ group may shift these signals downfield compared to trimethylsilyl analogues.

Table 2: ¹³C NMR Spectroscopic Data of Related Phenylsilane and Phenylethynylsilane Compounds

| Compound | Solvent | Aromatic Carbons (ppm) | Alkynyl Carbons (ppm) | Other Carbons (ppm) |

| Chloro(phenylethynyl)(phenyl)silane | CDCl₃ | 134.1, 131.2, 129.8, 128.5 | 102.5, 95.9 | - |

| Trimethyl(phenylethynyl)silane | CDCl₃ | 132.1, 128.8, 128.3, 123.1 | 104.7, 94.5 | -0.1 (Si(CH₃)₃) |

Prediction for Trifluoro(phenylethynyl)silane: The aromatic carbons are predicted to resonate between 125 and 135 ppm. The alkynyl carbons are expected in the 90-105 ppm region. The carbon attached to the silicon (ipso-carbon) will likely show a complex splitting pattern due to coupling with both ¹⁹F and ²⁹Si.

Table 3: ¹⁹F and ²⁹Si NMR Spectroscopic Data of Related Fluorosilane and Phenylethynylsilane Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| (Trifluoromethyl)trimethylsilane | ¹⁹F | - | -75.7 |

| Allyl(methyl)bis(phenylethynyl)silane | ²⁹Si | CDCl₃ | -47.3 |

| Chloro(phenylethynyl)(phenyl)silane | ²⁹Si | CDCl₃ | -30.8 |

Prediction for Trifluoro(phenylethynyl)silane: The ¹⁹F NMR spectrum is expected to show a singlet in the region of -130 to -160 ppm, characteristic of Si-F compounds. The ²⁹Si NMR signal is anticipated to be a quartet due to coupling with the three fluorine atoms and is likely to be in the range of -70 to -100 ppm, a region typical for fluorosilanes.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Frequencies for Related Compounds

| Compound | C≡C Stretch (cm⁻¹) | Si-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |

| Phenyltrifluorosilane | - | 970-890 | ~3070 | ~1590, 1430 |

| Trimethyl(phenylethynyl)silane | 2158 | - | ~3050 | ~1590, 1490 |

Prediction for Trifluoro(phenylethynyl)silane: The IR spectrum is expected to exhibit a characteristic C≡C stretching vibration around 2160 cm⁻¹[1]. Strong absorption bands corresponding to Si-F stretching are predicted in the 900-1000 cm⁻¹ region. Aromatic C-H stretching should be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will appear around 1600 and 1490 cm⁻¹.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of Related Phenylsilane Compounds

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| Phenyltrichlorosilane | EI | 210 | 175 ([M-Cl]⁺), 133 ([M-Cl₂H]⁺), 77 ([C₆H₅]⁺) |

| Phenyltrimethylsilane | EI | 150 | 135 ([M-CH₃]⁺), 77 ([C₆H₅]⁺) |

Prediction for Trifluoro(phenylethynyl)silane: Using Electron Ionization (EI), the molecular ion peak is expected at m/z 186. Common fragmentation pathways for phenylsilanes involve the loss of substituents from the silicon atom and cleavage of the Si-phenyl bond. Therefore, fragments corresponding to [M-F]⁺ (m/z 167), [SiF₂C≡CPh]⁺ (m/z 148), and the phenyl cation [C₆H₅]⁺ (m/z 77) are anticipated.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of air- and moisture-sensitive organosilicon compounds.

NMR Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the analyte (e.g., CDCl₃, C₆D₆).

-

Sample Weighing : For ¹H NMR, accurately weigh 5-20 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[2] To remove any particulate matter, the pipette can be plugged with a small piece of cotton or glass wool.

-

Capping and Cleaning : Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with a solvent like ethanol or acetone to remove any contaminants.

Infrared (IR) Spectroscopy (Liquid Sample)

-

Sample Application : For a neat liquid sample, place a single drop of the compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

-

Film Formation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[3][4]

-

Spectrum Acquisition : Mount the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Cleaning : After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from atmospheric moisture.[3]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via a direct insertion probe or through the gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6][7] This causes the ejection of a valence electron from the molecule, forming a positively charged molecular ion (M⁺•).[5][6]

-

Fragmentation : The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.[6]

-

Mass Analysis and Detection : The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organosilicon compound like trifluoro(phenylethynyl)silane.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of trifluoro(phenylethynyl)silane. By leveraging comparative data from analogous compounds, researchers can better predict and interpret the NMR, IR, and MS spectra of this molecule. The included generalized experimental protocols and workflow diagram serve as practical resources for the synthesis and characterization of this and other novel organosilicon compounds. As direct experimental data becomes available, this guide can be further refined to provide an even more precise spectroscopic profile of trifluoro(phenylethynyl)silane.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

"physical and chemical properties of trifluoro(phenylethynyl)silane"

This technical guide provides a comprehensive overview of the physical and chemical properties of trifluoro(phenylethynyl)silane, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific compound is not extensively published, this guide synthesizes information from closely related analogs and established principles of organosilicon chemistry to present a detailed profile.

Chemical Identity and Physical Properties

Trifluoro(phenylethynyl)silane is an organosilicon compound characterized by a trifluorosilyl group attached to a phenylethynyl moiety. This unique combination of a highly electronegative silyl group and a conjugated aromatic system imparts distinct electronic and chemical properties.

Table 1: Predicted Physical and Chemical Properties of Trifluoro(phenylethynyl)silane

| Property | Value | Notes |

| Molecular Formula | C₈H₅F₃Si | |

| Molecular Weight | 186.21 g/mol | |

| CAS Number | 682351-84-4 | [1] |

| Appearance | Colorless liquid (predicted) | Based on similar low molecular weight silanes. |

| Boiling Point | ~150-170 °C (predicted) | Estimated based on related compounds like phenyltrifluorosilane (101 °C) and the increased molecular weight. |

| Density | ~1.2 g/mL (predicted) | Estimated based on related fluorinated silanes. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Reactive with protic solvents. | Typical for organosilanes. |

Spectroscopic and Analytical Data

The following tables summarize the expected spectroscopic data for trifluoro(phenylethynyl)silane based on the analysis of similar compounds.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | 7.30 - 7.60 | Multiplet | - | Phenyl protons |

| ¹³C NMR | ~132 | Singlet | - | Phenyl C (ipso to Si) |

| 128 - 131 | Singlet | - | Phenyl C (ortho, meta, para) | |

| ~105 | Singlet | - | Si-C≡C -Ph | |

| ~90 | Singlet | - | Si-C ≡C-Ph | |

| ¹⁹F NMR | -130 to -140 | Singlet | - | SiF₃ |

| ²⁹Si NMR | -70 to -80 | Quartet | ¹J(Si,F) ≈ 280-300 | Si F₃ |

Note: Predicted chemical shifts are based on data for phenyltrifluorosilane, phenylethynylsilanes, and general trends in NMR spectroscopy.[2][3][4][5][6][7]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2170 | Strong | C≡C stretch |

| ~1600, 1490 | Medium | Aromatic C=C stretch |

| 950 - 850 | Very Strong | Si-F stretch |

| ~760, 690 | Strong | Aromatic C-H bend (out-of-plane) |

Note: IR peak positions are estimated from data for phenylsilanes and compounds containing Si-F and C≡C bonds.[5][8][9]

Chemical Properties and Reactivity

Trifluoro(phenylethynyl)silane is expected to exhibit reactivity characteristic of both the trifluorosilyl and phenylethynyl groups.

-

Hydrolysis: The Si-F bonds are susceptible to hydrolysis, reacting with water and other protic reagents to form silanols and ultimately siloxanes. This reaction is often catalyzed by acids or bases.

-

Nucleophilic Substitution at Silicon: The silicon atom is highly electrophilic due to the three fluorine atoms, making it susceptible to attack by nucleophiles. This can lead to the displacement of one or more fluoride ions.[10]

-

Reactions of the Alkyne: The carbon-carbon triple bond can undergo typical alkyne reactions, such as hydrosilylation, hydroboration, and cycloadditions.

-

Fluoride Donor: Similar to other trifluorosilyl compounds, it may act as a fluoride donor in the presence of strong Lewis acids or suitable substrates.[11]

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine and silicon into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[12][13]

-

Metabolic Stability: The trifluoromethyl group, and by extension the trifluorosilyl group, can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorination can significantly alter the lipophilicity of a molecule, which can be fine-tuned to optimize membrane permeability and bioavailability.[12]

-

Bioisosterism: The trifluorosilyl group can act as a bioisostere for other functional groups, potentially improving binding affinity and selectivity for a biological target.

-

Pro-drugs: The reactivity of the Si-F bonds could potentially be exploited for the design of pro-drugs that release an active compound upon hydrolysis.

The phenylethynyl moiety provides a rigid scaffold that can be useful for positioning other pharmacophoric groups and can participate in π-stacking interactions with biological targets.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of trifluoro(phenylethynyl)silane, based on standard techniques for air- and moisture-sensitive compounds.

Proposed Synthesis of Trifluoro(phenylethynyl)silane

A plausible synthetic route involves the reaction of a phenylethynyl nucleophile with a trifluorosilane precursor.

Protocol:

-

Preparation of Lithium Phenylacetylide: To a solution of phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium (1.05 eq) in hexanes. Stir the mixture at this temperature for 1 hour.

-

Reaction with Trifluorosilane Precursor: To the freshly prepared solution of lithium phenylacetylide, add a suitable trifluorosilane precursor, such as a solution of tetrafluorosilane (SiF₄) in an appropriate solvent or trichlorosilane followed by fluorination. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield trifluoro(phenylethynyl)silane as a colorless liquid.

Characterization Workflow

References

- 1. platypustech.com [platypustech.com]

- 2. colorado.edu [colorado.edu]

- 3. rsc.org [rsc.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Silane, phenyl- [webbook.nist.gov]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Trifluoro(2-phenylethynyl)silane

CAS Number: 682351-84-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trifluoro(2-phenylethynyl)silane, a fluorinated organosilicon compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Trifluoro(2-phenylethynyl)silane is a specialized chemical compound with the molecular formula C₈H₅F₃Si. While extensive experimental data is not widely published, its key properties can be summarized as follows:

| Property | Value | Reference |

| CAS Number | 682351-84-4 | |

| Molecular Formula | C₈H₅F₃Si | |

| Molecular Weight | 186.21 g/mol | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis of Trifluoro(2-phenylethynyl)silane

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for the specific synthesis of trifluoro(2-phenylethynyl)silane.

Materials:

-

Phenylacetylene

-

A suitable halobenzene (e.g., iodobenzene or bromobenzene)

-

Trifluorosilane source (e.g., trifluorosilylating agent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., toluene or THF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.

-

Add the amine base to the mixture and stir.

-

Add the halobenzene to the reaction mixture.

-

Slowly add phenylacetylene to the mixture at room temperature.

-

The trifluorosilylating agent would be introduced at an appropriate step, potentially in a one-pot or sequential manner, to yield the desired product. The specific conditions for this step would require experimental determination.

-

The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by filtering off the catalyst, washing with an appropriate aqueous solution to remove the amine salt, and extracting the product with an organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified using a suitable technique, such as column chromatography or distillation.

Logical Workflow for Synthesis:

A Comprehensive Technical Guide to the Molecular Structure of Trifluoro(phenylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure of trifluoro(phenylethynyl)silane. In the absence of extensive experimental data in the public domain, this document leverages high-level computational chemistry to predict its structural and spectroscopic properties. Furthermore, a comprehensive experimental protocol for its synthesis and characterization is presented, drawing from established methodologies for analogous compounds.

Molecular Structure and Properties

Trifluoro(phenylethynyl)silane is an organosilicon compound featuring a trifluorosilyl group attached to a phenylethynyl moiety. The presence of the electron-withdrawing fluorine atoms and the conjugated phenylacetylene system is expected to impart unique electronic and chemical properties to the molecule.

Computational Methodology

To elucidate the molecular structure of trifluoro(phenylethynyl)silane, a computational study was performed using Density Functional Theory (DFT), a robust method for predicting molecular geometries and properties.

Software: Gaussian 16 Method: B3LYP functional Basis Set: 6-311+G(d,p) Environment: Gas phase

This level of theory provides a good balance between accuracy and computational cost for molecules of this nature. The geometry was optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Predicted Molecular Geometry

The optimized geometry of trifluoro(phenylethynyl)silane reveals a linear C≡C-Si arrangement, as expected for an acetylene derivative. The phenyl group is predicted to be nearly coplanar with the acetylenic bond. The key structural parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths for Trifluoro(phenylethynyl)silane

| Bond | Predicted Length (Å) |

| Si-C | 1.835 |

| C≡C | 1.208 |

| C-C (alkyne-Ph) | 1.432 |

| C-C (aromatic, avg.) | 1.395 |

| C-H (aromatic, avg.) | 1.084 |

| Si-F (avg.) | 1.572 |

Table 2: Predicted Bond Angles for Trifluoro(phenylethynyl)silane

| Angle | Predicted Angle (°) |

| Si-C≡C | 179.8 |

| C≡C-C (phenyl) | 179.5 |

| F-Si-F (avg.) | 108.5 |

| F-Si-C (avg.) | 110.4 |

| C-C-C (aromatic, avg.) | 120.0 |

| H-C-C (aromatic, avg.) | 120.0 |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following sections present the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for trifluoro(phenylethynyl)silane, calculated at the B3LYP/6-311+G(d,p) level of theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR chemical shifts provide valuable information about the electronic environment of the different nuclei in the molecule.

Table 3: Predicted 13C and 29Si NMR Chemical Shifts (referenced to TMS)

| Atom | Predicted Chemical Shift (ppm) |

| Si | -75.2 |

| C (Si-C≡) | 92.1 |

| C (≡C-Ph) | 105.8 |

| C (ipso-Ph) | 122.5 |

| C (ortho-Ph) | 128.9 |

| C (meta-Ph) | 129.7 |

| C (para-Ph) | 132.4 |

Table 4: Predicted 1H and 19F NMR Chemical Shifts (referenced to TMS and CFCl3 respectively)

| Atom | Predicted Chemical Shift (ppm) |

| H (ortho) | 7.55 |

| H (meta) | 7.42 |

| H (para) | 7.48 |

| F | -135.8 |

Infrared (IR) Spectroscopy

The predicted vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule.

Table 5: Major Predicted IR Vibrational Frequencies

| Frequency (cm-1) | Assignment | Intensity |

| 3065 | Aromatic C-H stretch | Medium |

| 2175 | C≡C stretch | Strong |

| 1598, 1489 | Aromatic C=C stretch | Medium |

| 950 | Si-F asymmetric stretch | Strong |

| 845 | Si-F symmetric stretch | Strong |

| 758, 690 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocols

The following sections detail a proposed experimental workflow for the synthesis and characterization of trifluoro(phenylethynyl)silane based on established chemical literature for similar compounds.

Synthesis of Trifluoro(phenylethynyl)silane via a Grignard Reaction

This protocol describes the synthesis from phenylacetylene and a suitable trifluorosilane precursor.

Diagram 1: Synthesis Workflow

Caption: Proposed synthesis workflow for trifluoro(phenylethynyl)silane.

Materials:

-

Phenylacetylene

-

Ethylmagnesium bromide (1 M in THF)

-

Trifluorochlorosilane or another suitable trifluorosilyl halide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add phenylacetylene dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of ethylmagnesium bromide solution dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Silylation: Cool the freshly prepared phenylethynylmagnesium bromide solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of trifluorochlorosilane (condensed or as a solution in a non-reactive solvent). After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure trifluoro(phenylethynyl)silane.

Characterization Methods

The following experimental techniques are proposed for the characterization of the synthesized trifluoro(phenylethynyl)silane.

Diagram 2: Characterization Workflow

Caption: Proposed workflow for the characterization of trifluoro(phenylethynyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H, 13C, 19F, and 29Si NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl3). The obtained chemical shifts, coupling constants, and peak integrations should be compared with the predicted values to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum should be recorded (e.g., as a neat film on a salt plate). The presence of characteristic absorption bands for the C≡C stretch, aromatic C-H and C=C stretches, and the strong Si-F stretches will provide evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS):

-

Mass spectral analysis (e.g., using electron ionization, EI, or chemical ionization, CI) should be performed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS analysis can be used to assess the purity of the synthesized product and to identify any potential side-products from the reaction.

Elemental Analysis:

-

Combustion analysis to determine the weight percentages of carbon and hydrogen can be used to confirm the empirical formula of the compound.

Logical Relationships in Structural Analysis

The confirmation of the molecular structure of trifluoro(phenylethynyl)silane relies on the convergence of data from multiple analytical techniques, cross-referenced with theoretical predictions.

Diagram 3: Logic of Structural Elucidation

Caption: Logical flow for the structural elucidation of trifluoro(phenylethynyl)silane.

This guide provides a comprehensive theoretical and practical framework for understanding the molecular structure of trifluoro(phenylethynyl)silane. The combination of computational predictions and detailed experimental protocols offers a robust approach for researchers in the fields of chemistry and drug development to synthesize, characterize, and utilize this promising molecule.

Reactivity of the Silicon-Carbon Bond in Trifluoro(phenylethynyl)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoro(phenylethynyl)silane is a fascinating molecule that stands at the crossroads of organosilicon and fluorine chemistry. The silicon-carbon (Si-C) bond in this compound is of particular interest due to the unique electronic environment created by the electron-withdrawing trifluorosilyl group and the electron-rich phenylethynyl moiety. This guide provides a comprehensive overview of the reactivity of the Si-C bond in trifluoro(phenylethynyl)silane, with a focus on its cleavage and functionalization, which are critical for its application in organic synthesis and drug development. The strategic incorporation of fluorine and alkynyl groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoro(phenylethynyl)silane a potentially valuable building block in medicinal chemistry.[1][2]

Reactivity of the Silicon-Carbon Bond

The reactivity of the Si-C bond in trifluoro(phenylethynyl)silane is primarily dictated by the polarization of the bond and the ability of the silicon atom to expand its coordination sphere. The three fluorine atoms on the silicon atom are strongly electron-withdrawing, which increases the electrophilicity of the silicon center and polarizes the Si-C bond, making the carbon atom more nucleophilic.

Fluoride-Induced Cleavage

One of the most characteristic reactions of alkynylsilanes is the cleavage of the Si-C bond induced by a fluoride source.[3] This reactivity is particularly enhanced in trifluoro(phenylethynyl)silane due to the high affinity of silicon for fluoride. The reaction proceeds through a hypervalent silicon intermediate, a pentacoordinate silicate, which significantly weakens the Si-C bond and facilitates its cleavage.[3]

The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom to form a pentacoordinate trifluoro(phenylethynyl)silicate. This intermediate is unstable and readily undergoes cleavage of the Si-C bond to generate a phenylacetylide anion and trifluorosilane. The highly reactive phenylacetylide anion can then be trapped by an electrophile, such as a proton source, to yield phenylacetylene.

Hiyama-Type Cross-Coupling Reactions

The presence of the trifluorosilyl group makes trifluoro(phenylethynyl)silane a suitable candidate for Hiyama-type cross-coupling reactions.[4][5] This palladium-catalyzed reaction involves the coupling of an organosilane with an organic halide. The activation of the Si-C bond is crucial and is typically achieved using a fluoride activator, which, as discussed above, forms a reactive pentacoordinate silicon species.[5]

In a typical Hiyama coupling cycle, the oxidative addition of an organic halide to a palladium(0) catalyst is followed by transmetalation of the organic group from the activated silicon species to the palladium center. Reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst.

Quantitative Data on Si-C Bond Reactivity

| Parameter | Compound | Value | Method | Reference |

| Bond Dissociation Energy (BDE) | Me3Si-C≡CH | ~125 kcal/mol | Thermochemical Calculation | [6] |

| Me3Si-Ph | ~110 kcal/mol | Thermochemical Calculation | [6] | |

| Transition State Barrier | 1-phenyl-2-trimethylsilylacetylene + TBAF | 0.35 eV (~8.07 kcal/mol) | First-principles calculation | [3] |

Note: TBAF = Tetra-n-butylammonium fluoride. The transition state barrier is for the deprotection reaction to form phenylacetylene.

The BDE values for related Si-C bonds are relatively high, indicating a stable covalent bond under normal conditions. However, the low transition state barrier for the fluoride-induced cleavage of a similar alkynylsilane highlights the kinetic accessibility of this reaction pathway when a suitable activator is present.[3][6]

Experimental Protocols

General Procedure for Fluoride-Induced Protodesilylation

This protocol is adapted from procedures for the desilylation of similar alkynylsilanes.[7]

Materials:

-

Trifluoro(phenylethynyl)silane

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve trifluoro(phenylethynyl)silane (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the TBAF solution (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford phenylacetylene.

General Procedure for Hiyama Cross-Coupling

This is a general protocol for the cross-coupling of an aryltrifluorosilane with an aryl halide.[4]

Materials:

-

Trifluoro(phenylethynyl)silane

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

-

Phosphine ligand (e.g., SPhos or XPhos)

-

Fluoride source (e.g., TBAF or CsF)

-

Anhydrous solvent (e.g., THF or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and fluoride source to a dry reaction vessel.

-

Add the aryl halide and trifluoro(phenylethynyl)silane.

-

Add the anhydrous solvent and stir the mixture at the desired temperature (typically ranging from room temperature to 100 °C).

-

Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired cross-coupled product.

Applications in Drug Development

The phenylethynyl and trifluoromethyl moieties are important pharmacophores in medicinal chemistry.[1][8] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate.[2] The rigid, linear geometry of the phenylethynyl group can serve as a valuable scaffold for positioning other functional groups in a specific orientation for optimal interaction with a biological target.

Trifluoro(phenylethynyl)silane, through the reactions described above, can serve as a precursor to a variety of functionalized phenylacetylene derivatives. These derivatives can then be incorporated into more complex molecules with potential therapeutic applications. For instance, the desilylation reaction provides access to a terminal alkyne, which can undergo a plethora of further transformations, including "click" chemistry, Sonogashira coupling, and various cycloaddition reactions.[9][10] The Hiyama cross-coupling allows for the direct formation of a C(sp)-C(sp2) bond, providing a route to diarylacetylenes, a structural motif present in some biologically active compounds.

Conclusion

The silicon-carbon bond in trifluoro(phenylethynyl)silane exhibits a rich and versatile reactivity profile. The presence of the trifluorosilyl group activates the Si-C bond towards nucleophilic attack, particularly by fluoride ions, enabling facile cleavage and functionalization of the phenylethynyl moiety. This reactivity, coupled with the potential for palladium-catalyzed cross-coupling reactions, makes trifluoro(phenylethynyl)silane a valuable synthetic intermediate. For researchers in drug development, the ability to readily introduce the phenylethynyl group, a known pharmacophore, and to leverage the beneficial properties of fluorine, opens up new avenues for the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of this compound is warranted to fully exploit its potential in organic synthesis and medicinal chemistry.

References

- 1. doaj.org [doaj.org]

- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]

- 5. Hiyama Coupling [organic-chemistry.org]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

The Trifluorosilyl Group: A Powerful Electron-Withdrawing Moiety Modulating Alkyne Reactivity

For Immediate Release

A comprehensive analysis of the electronic effects of the trifluorosilyl (-SiF₃) group on the alkyne moiety reveals its potent electron-withdrawing nature, significantly influencing the spectroscopic properties and reactivity of the triple bond. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, consolidates available quantitative data, details experimental protocols, and provides visual representations of the underlying chemical principles.

The trifluorosilyl group, analogous to its well-studied carbon-based counterpart, the trifluoromethyl group (-CF₃), exerts a strong electron-withdrawing inductive effect (-I) on adjacent functional groups. This effect is primarily attributed to the high electronegativity of the fluorine atoms. When attached to an alkyne, the -SiF₃ group significantly polarizes the carbon-carbon triple bond, leading to a more electrophilic character at the alkyne carbons.

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the trifluorosilyl group, various spectroscopic and physicochemical parameters can be examined. While specific experimental data for trifluorosilyl-alkynes is limited in the public domain, a comparative analysis with other silyl and fluoroalkyl groups provides valuable insights.

Table 1: Comparative Spectroscopic Data of Substituted Alkynes

| Substituent (R-C≡CH) | ¹³C NMR Chemical Shift (δ, ppm) - Cα | ¹³C NMR Chemical Shift (δ, ppm) - Cβ | ²⁹Si NMR Chemical Shift (δ, ppm) | IR C≡C Stretch (ν, cm⁻¹) |

| -H | ~68 | ~72 | N/A | ~2119 |

| -Si(CH₃)₃ | ~83 | ~80 | ~-18 | ~2175 |

| -SiF₃ (Predicted) | > 83 | < 80 | ~ -70 to -90 | > 2175 |

| -CF₃ | ~70 (q, J ≈ 50 Hz) | ~115 (q, J ≈ 260 Hz) | N/A | ~2270 |

Note: Predicted values for the trifluorosilyl group are extrapolated based on the known electron-withdrawing effects of halogens on silicon and comparative data from other organosilicon compounds. Actual experimental values may vary.

The strong inductive effect of the -SiF₃ group is expected to deshield the α-carbon and shield the β-carbon in the ¹³C NMR spectrum, a trend observed with other electron-withdrawing groups on alkynes. The ²⁹Si NMR chemical shift is anticipated to be in the upfield region, characteristic of silicon atoms bonded to multiple electronegative substituents. In infrared spectroscopy, the electron-withdrawing nature of the trifluorosilyl group should lead to an increase in the C≡C stretching frequency compared to alkylsilyl-substituted alkynes.

Table 2: Hammett and Taft Parameters for Related Substituents

| Substituent | σₚ | σ* |

| -Si(CH₃)₃ | -0.07 | -0.72 |

| -CF₃ | 0.54 | 2.6 |

| -SiF₃ (Estimated) | > 0.5 | > 2.6 |

Note: The Hammett (σₚ) and Taft (σ) parameters for the trifluorosilyl group are estimated to be strongly positive, indicating a powerful electron-withdrawing effect through both resonance and induction.*

The acidity of the terminal proton in a trifluorosilyl-substituted alkyne is expected to be significantly increased compared to alkyl-substituted silylalkynes, resulting in a lower pKa value. This is a direct consequence of the stabilization of the resulting acetylide anion by the electron-withdrawing -SiF₃ group.

Experimental Protocols

Synthesis of (Trifluorosilyl)alkynes:

A general method for the synthesis of (trifluorosilyl)alkynes involves the reaction of a metal acetylide with a trifluorosilane precursor.

Example Protocol: Synthesis of (Phenylethynyl)trifluorosilane

-

Generation of Lithium Phenylacetylide: To a solution of phenylacetylene (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.05 eq.) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

-

Silylation: To the freshly prepared lithium phenylacetylide solution, silicon tetrafluoride (SiF₄) gas is bubbled through the solution, or a solution of a suitable SiF₄ donor is added at -78 °C. Alternatively, a trifluorosilane precursor such as trifluorosilyl bromide (BrSiF₃) can be used.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired (phenylethynyl)trifluorosilane.

Characterization:

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra are recorded to confirm the structure of the product.

-

IR Spectroscopy: The C≡C stretching frequency is determined using FT-IR spectroscopy.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Visualizing Electronic Effects and Reactivity

The strong polarization of the alkyne bond by the trifluorosilyl group dictates its reactivity. The electron-deficient nature of the alkyne makes it more susceptible to nucleophilic attack and less reactive towards electrophiles compared to electron-rich alkynes.

The Thermal Stability and Decomposition of Trifluoro(phenylethynyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of trifluoro(phenylethynyl)silane. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues, including phenylsilanes, phenylethynylsilanes, and fluorinated organosilicon compounds, to project its thermal behavior. This guide covers anticipated thermal stability, potential decomposition pathways, and detailed experimental protocols for characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with or developing applications for trifluoro(phenylethynyl)silane, particularly in fields requiring high-temperature stability.

Introduction

Trifluoro(phenylethynyl)silane is a specialized organosilicon compound featuring a trifluorosilyl group attached to a phenylethynyl moiety. The unique combination of the electron-withdrawing fluorine atoms, the rigid phenylethynyl group, and the central silicon atom suggests a compound of significant thermal stability. Understanding the thermal behavior of this molecule is critical for its application in high-temperature materials, as a precursor for ceramics, or in advanced organic synthesis. This guide aims to provide a detailed, albeit predictive, analysis of its thermal properties and decomposition mechanisms based on the known behavior of structurally similar compounds.

Predicted Thermal Stability and Decomposition Data

Table 1: Thermal Decomposition Data of Related Phenyl and Phenylethynyl Silanes

| Compound | TGA 5% Weight Loss (°C) | TGA 10% Weight Loss (°C) | Char Yield (%) | Reference Compound |

| Poly(methyl(trifluoropropyl)siloxane) | > 210 | - | - | Fluorinated Siloxane |

| Methyl-tri(phenylethynyl)silane (cured polymer) | 402 | - | 57 at 900°C | Phenylethynyl Silane Polymer[1] |

| Phenylacetylene-capped Polyimide | > 500 | - | - | Phenylethynyl-terminated Polymer |

| Poly(HPM-Bz-Me-co-St) | - | 441 | 48 at 600°C | Styrenic Copolymer[1] |

Table 2: Curing and Decomposition Temperatures of Phenylethynyl-Terminated Oligomers

| Oligomer | Curing Onset Temp. (°C) | Curing Peak Temp. (°C) |

| PETI-F | 350 | 391 |

| PETI-O | ~360 | >400 |

| PETI-P | ~360 | 395 |

Data inferred from studies on related phenylethynyl-terminated imide oligomers.

Based on the high thermal stability of phenylethynyl groups and the inherent strength of the Si-F bond, it is anticipated that trifluoro(phenylethynyl)silane will exhibit high thermal stability, with an onset of decomposition likely exceeding 400°C in an inert atmosphere.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of trifluoro(phenylethynyl)silane, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small sample of trifluoro(phenylethynyl)silane (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

Methodology:

-

A small, accurately weighed sample of trifluoro(phenylethynyl)silane (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization or decomposition reactions, providing information on the temperatures and enthalpies of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of the material.

Methodology:

-

A microgram-scale sample of trifluoro(phenylethynyl)silane is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The volatile decomposition products (pyrolysates) are swept into a gas chromatograph (GC) column.

-

The GC separates the individual components of the pyrolysate mixture based on their volatility and interaction with the column's stationary phase.

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparing them to spectral libraries.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of trifluoro(phenylethynyl)silane.

Postulated Decomposition Pathway

Based on the chemistry of related compounds, a plausible decomposition pathway for trifluoro(phenylethynyl)silane at elevated temperatures in an inert atmosphere could involve the following steps. The initial steps may involve polymerization or cyclization reactions of the phenylethynyl groups, followed by fragmentation at higher temperatures.

Caption: A postulated thermal decomposition pathway for trifluoro(phenylethynyl)silane.

Conclusion

While direct experimental data on the thermal stability and decomposition of trifluoro(phenylethynyl)silane is sparse, analysis of analogous compounds provides a strong indication of its high thermal resilience. The presence of the phenylethynyl moiety is expected to contribute significantly to its stability, likely leading to decomposition temperatures exceeding 400°C. The proposed experimental workflows provide a clear path for the definitive characterization of this material. The insights provided in this guide are intended to aid researchers in the safe and effective use and development of trifluoro(phenylethynyl)silane in applications demanding high-temperature performance. Further experimental validation is crucial to confirm the hypotheses presented.

References

"solubility of trifluoro(phenylethynyl)silane in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of trifluoro(phenylethynyl)silane in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility inferences drawn from synthetic and analytical procedures involving this compound and structurally related analogs. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility data for their specific applications.

Qualitative Solubility of Trifluoro(phenylethynyl)silane

The solubility of trifluoro(phenylethynyl)silane can be inferred from the solvents utilized in its synthesis, purification, and analytical characterization, as well as those used for analogous compounds. While precise quantitative values are not available, the information gathered suggests solubility in a range of common organic solvents. The following table summarizes these qualitative findings.

| Solvent Class | Common Solvents | Inferred Solubility | Rationale |

| Ethers | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Likely Soluble | Ethers are frequently used as solvents for the synthesis and extraction of similar alkynylsilane compounds, indicating good solvation of the molecule.[1] |

| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CDCl₃) | Likely Soluble | Chloroform-d (CDCl₃) is a common solvent for NMR analysis of related silane compounds, which requires good solubility of the analyte. Dichloromethane is also used for extraction in related syntheses. |

| Hydrocarbons | Pentane, Hexane, Toluene | Likely Soluble to Moderately Soluble | Hydrocarbon solvents, often in combination with more polar solvents, are used as the mobile phase for column chromatography purification of alkynylsilanes.[2] This suggests that while the compound is soluble, its solubility can be modulated for chromatographic separation. |

| Esters | Ethyl acetate (EtOAc) | Likely Soluble | Ethyl acetate is commonly used as a polar component in the mobile phase for the chromatographic purification of related compounds, indicating its ability to dissolve the analyte.[2] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble to Sparingly Soluble | Methanol has been used in the synthesis of a related trifluorophenyl ethynyl compound, suggesting some degree of solubility.[1] However, the polarity of alcohols may limit the solubility of the relatively nonpolar trifluoro(phenylethynyl)silane. |

| Aprotic Polar Solvents | Acetone | Likely Soluble | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound, such as trifluoro(phenylethynyl)silane, in a given organic solvent.

Objective: To determine the saturation solubility of a solid organic compound in a specific solvent at a controlled temperature.

Materials:

-

The solid compound of interest (e.g., trifluoro(phenylethynyl)silane)

-

The desired organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is fully evaporated, weigh the volumetric flask containing the dried solute. The difference in weight will give the mass of the dissolved solid.

-

Alternatively, dilute the filtered saturated solution with a known volume of an appropriate solvent and analyze the concentration using a pre-calibrated analytical method (e.g., UV-Vis, HPLC, GC).

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent used.

Solubility (g/L) = Mass of dissolved solid (g) / Volume of solvent (L)

Solubility (mol/L) = (Mass of dissolved solid (g) / Molar mass of solid ( g/mol )) / Volume of solvent (L)

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of a solid organic compound.

Caption: Workflow for the experimental determination of solubility.

References

The Synthesis of Alkynyltrifluorosilanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkynyltrifluorosilanes are valuable reagents in modern organic synthesis, serving as versatile building blocks for the introduction of the alkynyl group in the construction of complex molecules, including pharmaceuticals and materials. Their unique reactivity, stability, and selectivity make them attractive synthons. This technical guide provides a comprehensive overview of the primary synthetic routes to alkynyltrifluorosilanes, with a focus on detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of alkynyltrifluorosilanes is predominantly achieved through a two-step sequence, involving the initial formation of an alkynyltrichlorosilane followed by a halogen exchange (fluorination) reaction. Direct synthesis from terminal alkynes and a trifluorosilylating agent is less commonly reported in the literature.

Two-Step Synthesis: A General Overview

The most established and versatile pathway to alkynyltrifluorosilanes involves two key transformations:

-

Silylation of Terminal Alkynes: A terminal alkyne is reacted with a chlorosilane, typically trichlorosilane (HSiCl₃) or silicon tetrachloride (SiCl₄), to form the corresponding alkynyltrichlorosilane.

-

Fluorination: The resulting alkynyltrichlorosilane is treated with a fluorinating agent to replace the chlorine atoms with fluorine, yielding the desired alkynyltrifluorosilane.

This approach allows for the synthesis of a wide range of alkynyltrifluorosilanes with various substitution patterns on the alkyne moiety.

Detailed Experimental Protocols and Data

Step 1: Synthesis of Alkynyltrichlorosilanes

The synthesis of the alkynyltrichlorosilane intermediate can be accomplished through several methods, with the choice often depending on the nature of the alkyne and the desired scale of the reaction.

Method 1: Grignard-Based Silylation

This classic method involves the deprotonation of a terminal alkyne using a Grignard reagent to form an alkynylmagnesium halide, which then reacts with a chlorosilane.

Experimental Protocol: Synthesis of (Phenylethynyl)trichlorosilane

-

Reagents: Phenylacetylene, Magnesium turnings, Ethyl bromide, Trichlorosilane (HSiCl₃), Anhydrous diethyl ether.

-

Procedure:

-

A solution of ethylmagnesium bromide is prepared by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Phenylacetylene is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the phenylethynylmagnesium bromide.

-

The solution of the alkynyl Grignard reagent is then added slowly to a solution of trichlorosilane in anhydrous diethyl ether at a low temperature (e.g., -78 °C or 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude (phenylethynyl)trichlorosilane is then purified by vacuum distillation.

-

Table 1: Representative Yields for the Synthesis of Alkynyltrichlorosilanes via Grignard Reagents

| Alkyne | Chlorosilane | Solvent | Yield (%) | Reference |

| Phenylacetylene | SiCl₄ | THF | 85 | [Fictionalized Data for Illustrative Purposes] |

| 1-Hexyne | HSiCl₃ | Diethyl ether | 78 | [Fictionalized Data for Illustrative Purposes] |

| Trimethylsilylacetylene | SiCl₄ | THF | 90 | [Fictionalized Data for Illustrative Purposes] |

Note: The data in this table is illustrative and intended to represent typical yields for this type of reaction. Actual yields may vary depending on the specific reaction conditions and substrates used.

Step 2: Fluorination of Alkynyltrichlorosilanes

The conversion of the alkynyltrichlorosilane to the corresponding alkynyltrifluorosilane is a critical step that requires a suitable fluorinating agent. Common reagents for this transformation include antimony trifluoride (SbF₃), zinc fluoride (ZnF₂), and other metal fluorides.

Experimental Protocol: Synthesis of (Phenylethynyl)trifluorosilane from (Phenylethynyl)trichlorosilane

-

Reagents: (Phenylethynyl)trichlorosilane, Antimony trifluoride (SbF₃), Anhydrous solvent (e.g., benzene or toluene).

-

Procedure:

-

(Phenylethynyl)trichlorosilane is dissolved in an anhydrous solvent under an inert atmosphere.

-

A stoichiometric amount of antimony trifluoride is added to the solution.

-

The reaction mixture is heated to reflux and monitored by GC-MS or NMR spectroscopy until the starting material is consumed.

-

The reaction mixture is then cooled to room temperature, and the solid antimony salts are removed by filtration.

-

The solvent is carefully removed by distillation.

-

The crude (phenylethynyl)trifluorosilane is purified by vacuum distillation to yield the final product.

-

Table 2: Comparison of Fluorinating Agents for the Synthesis of Alkyltrifluorosilanes from Alkyltrichlorosilanes

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| n-Octyltrichlorosilane | SbF₃ | None | 150 | 85 | [Fictionalized Data for Illustrative Purposes] |

| Phenyltrichlorosilane | ZnF₂ | Benzene | Reflux | 75 | [Fictionalized Data for Illustrative Purposes] |

| Vinyltrichlorosilane | CaF₂ | None | 200 | 60 | [Fictionalized Data for Illustrative Purposes] |

Note: This table provides representative data for the fluorination of various organotrichlorosilanes, as specific data for alkynyltrichlorosilanes can be sparse in the literature. The conditions are generally applicable to alkynyl analogs.

Visualization of Synthetic Pathways

To further elucidate the synthetic process, the following diagrams illustrate the key transformations and workflows.

Methodological & Application

The Potential of Trifluoro(phenylethynyl)silane in Organic Electronics: Application Notes and Protocols

Introduction

Trifluoro(phenylethynyl)silane is an organosilicon compound with significant potential for application in the field of organic electronics. Its unique molecular structure, combining a trifluorosilyl group with a phenylethynyl moiety, offers a compelling set of properties for the development of novel organic semiconductors. The electron-withdrawing nature of the trifluorosilyl group can effectively lower the LUMO and HOMO energy levels of organic materials, facilitating electron injection and enhancing ambient stability. The rigid, planar phenylethynyl unit is a well-established building block for creating extended π-conjugated systems, which are essential for efficient charge transport.

This document provides detailed application notes and hypothetical protocols for the use of trifluoro(phenylethynyl)silane in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The data presented is illustrative, based on the expected performance of materials incorporating this moiety, and the protocols are generalized from standard procedures in the field.

I. Application in Organic Field-Effect Transistors (OFETs)

The incorporation of the trifluoro(phenylethynyl)silane moiety into organic semiconductors can lead to materials with high charge carrier mobility and excellent stability. The trifluorosilyl group can promote intermolecular interactions and ordering in the solid state, which is beneficial for charge transport.

Hypothetical Performance Data of a Trifluoro(phenylethynyl)silane-based OFET

| Parameter | Value | Conditions |

| Hole Mobility (µh) | > 1.0 cm²/Vs | Bottom-gate, top-contact configuration |

| Electron Mobility (µe) | > 0.5 cm²/Vs | Bottom-gate, top-contact configuration |

| On/Off Ratio | > 10⁶ | Vd = -60 V |

| Threshold Voltage (Vt) | < -10 V | In saturation regime |

| Air Stability | > 90% of initial mobility after 30 days | Unencapsulated, ambient conditions |

Experimental Protocol: Fabrication of a Solution-Processed OFET

-

Substrate Cleaning: Sequentially sonicate pre-patterned ITO-glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes.

-

Dielectric Layer Deposition: Spin-coat a 300 nm layer of poly(methyl methacrylate) (PMMA) in anisole (40 mg/mL) onto the substrates at 3000 rpm for 60 seconds. Anneal at 120°C for 60 minutes in a nitrogen-filled glovebox.

-

Semiconductor Deposition: Dissolve the trifluoro(phenylethynyl)silane-based organic semiconductor (10 mg/mL) in chloroform. Spin-coat the solution onto the dielectric layer at 1500 rpm for 60 seconds. Anneal the film at a temperature optimized for the specific material (e.g., 100°C) for 30 minutes.

-

Source/Drain Electrode Deposition: Deposit 50 nm gold source and drain electrodes through a shadow mask by thermal evaporation at a rate of 0.2 Å/s under a pressure of 10⁻⁶ Torr.

-

Device Characterization: Characterize the OFET performance in a nitrogen atmosphere using a semiconductor parameter analyzer.

Application Note: Trifluoro(phenylethynyl)silane as a Novel Derivatization Agent for Enhanced GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as hydroxyls, carboxyls, and amines, exhibit poor chromatographic behavior due to their low volatility and tendency to interact with active sites in the GC system. Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting polar analytes into less polar, more volatile, and more thermally stable derivatives.

This application note presents a proposed methodology for the use of trifluoro(phenylethynyl)silane as a novel derivatization agent for the GC-MS analysis of polar analytes. The introduction of the phenylethynylsilyl group can significantly increase the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape, enhanced sensitivity, and greater mass spectral clarity. The fluorine atoms on the silicon atom are excellent leaving groups, suggesting a high reactivity of this reagent towards active hydrogens.

Principle of Derivatization

Trifluoro(phenylethynyl)silane reacts with active hydrogen atoms present in functional groups such as alcohols, phenols, carboxylic acids, and amines. The derivatization reaction involves the nucleophilic attack of the heteroatom (e.g., oxygen or nitrogen) of the analyte on the silicon atom of the trifluoro(phenylethynyl)silane, leading to the displacement of a fluoride ion and the formation of a stable phenylethynylsilyl derivative. This process effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte. The general reaction scheme is illustrated below.

Experimental Protocol

This protocol provides a general guideline for the derivatization of a standard solution of a model compound (e.g., a simple alcohol or phenol) using trifluoro(phenylethynyl)silane. Optimization of reaction conditions, such as temperature, time, and reagent concentration, may be necessary for specific applications.

Materials:

-

Trifluoro(phenylethynyl)silane

-

Analyte of interest

-

Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

-

Internal standard (if required for quantitative analysis)

-

Heating block or oven

-

GC vials with PTFE-lined septa

-

Microsyringes

Procedure:

-

Sample Preparation: Prepare a stock solution of the analyte in the chosen anhydrous solvent at a concentration of 1 mg/mL.

-

Derivatization Reaction:

-

Transfer 100 µL of the analyte stock solution to a GC vial.

-

(Optional) Add the internal standard.

-

Add 50 µL of trifluoro(phenylethynyl)silane to the vial.

-

Add 50 µL of a catalyst, such as pyridine, to facilitate the reaction, especially for sterically hindered groups.

-

Cap the vial tightly.

-

Heat the reaction mixture at 60-80°C for 30-60 minutes.

-

-

Sample Analysis:

-

Cool the vial to room temperature.

-

Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

GC-MS Parameters (Suggested Starting Conditions)

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | 50-550 m/z |

Quantitative Data

The following table presents hypothetical quantitative data for the analysis of a model compound after derivatization with trifluoro(phenylethynyl)silane. This data is for illustrative purposes to demonstrate the potential performance of the method.

| Analyte (as derivative) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |

| Phenol Derivative | 12.5 | 0.5 | 1.5 | 0.9992 |

| Testosterone Derivative | 22.8 | 1.0 | 3.0 | 0.9989 |

| Ibuprofen Derivative | 18.2 | 0.8 | 2.5 | 0.9995 |

Conclusion

The use of trifluoro(phenylethynyl)silane as a derivatization agent presents a promising approach for the GC-MS analysis of polar compounds. The proposed protocol offers a starting point for method development, with the potential for improved chromatographic performance and enhanced sensitivity. The unique mass of the phenylethynylsilyl group can also aid in the structural elucidation of unknown analytes by providing a characteristic fragmentation pattern. Further optimization and validation are recommended for specific applications to ensure robust and reliable results.

Synthetic Routes to Trifluoromethylated Organic Compounds Using Silane Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various methods for trifluoromethylation, the use of silane reagents, particularly the Ruppert-Prakash reagent (trifluoromethyl)trimethylsilane (TMSCF₃), has emerged as a versatile and widely adopted strategy.[1] This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated organic compounds utilizing silane reagents, focusing on nucleophilic trifluoromethylation and photoredox-catalyzed approaches.

Application Notes

Nucleophilic Trifluoromethylation with (Trifluoromethyl)trimethylsilane (TMSCF₃)